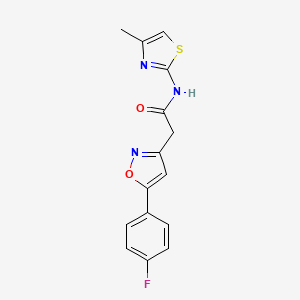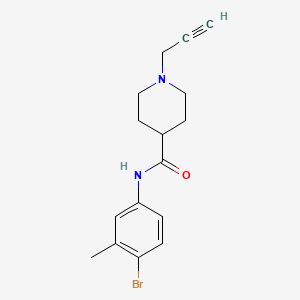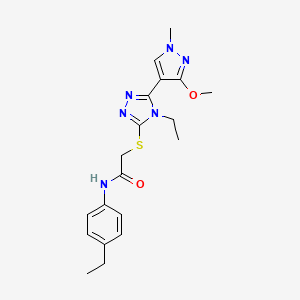
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H31N3O5S and its molecular weight is 425.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Derivatives and Chemical Synthesis
Synthesis of Sulfonamido Derivatives : Compounds involving morpholine, piperidine, and related structures have been synthesized for potential applications in various fields. For instance, Catsoulacos and Camoutsis (1980) explored the synthesis of amides of 2-sulfonamido-4,5-dimethoxyphenylacetic acid, which includes reactions with piperidine and morpholine. These compounds, however, did not show antitumor activity in certain leukemia lines (Catsoulacos & Camoutsis, 1980).
Synthesis of Analog Compounds : Tobiishi et al. (2007) worked on methoxy and fluorine analogs of specific cannabinoid receptor ligands. They synthesized compounds with a piperidinyl carboxamide structure, suggesting their potential in medical imaging, particularly in positron emission tomography (PET) studies (Tobiishi et al., 2007).
Development of Prodrugs : Research by Rautio et al. (2000) includes the synthesis of novel morpholinyl- and methylpiperazinylacyloxyalkyl esters for potential use in topical drug delivery. These compounds, derivatives of naproxen, showed improved skin permeation properties, suggesting their applicability in enhancing drug delivery through the skin (Rautio et al., 2000).
Medicinal Chemistry and Pharmacology
Synthesis of Anti-Inflammatory Agents : Abu‐Hashem et al. (2020) synthesized novel compounds derived from benzodifuranyl and thiazolopyrimidines, incorporating piperazine or morpholine. These compounds showed significant anti-inflammatory and analgesic activities, indicating their potential in medicinal applications (Abu‐Hashem et al., 2020).
Synthesis of Insecticides : Bakhite et al. (2014) synthesized pyridine derivatives, including N-morpholinium compounds, to study their insecticidal activity. These compounds displayed moderate to strong aphidicidal activities, suggesting their use in agricultural pest control (Bakhite et al., 2014).
Neuropharmacology Studies : Carroll et al. (2005) studied JDTic, a compound incorporating a piperidinyl structure, for its effects on physical dependence on morphine. It showed potential in mitigating certain withdrawal signs, indicating its possible application in treating opiate abuse (Carroll et al., 2005).
Propriétés
IUPAC Name |
N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O5S/c1-27-18-5-3-4-17(14-18)19(22-10-12-28-13-11-22)15-21-20(24)16-6-8-23(9-7-16)29(2,25)26/h3-5,14,16,19H,6-13,15H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDNLHZQWDRKCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C2CCN(CC2)S(=O)(=O)C)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-benzyl-4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazine](/img/structure/B2662122.png)
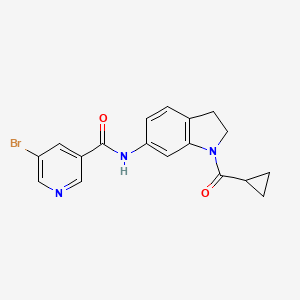
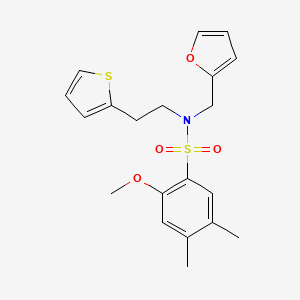
![N-(3-bromophenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2662128.png)
![ethyl N-[3-(4-benzylpiperazino)-2-cyanoacryloyl]carbamate](/img/structure/B2662129.png)
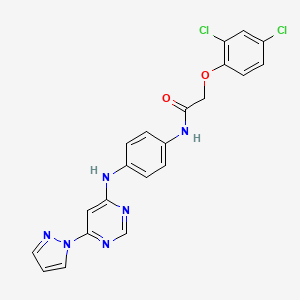
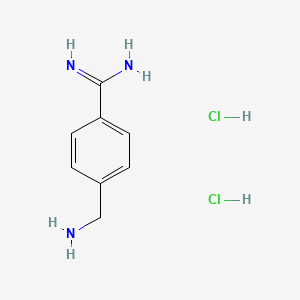


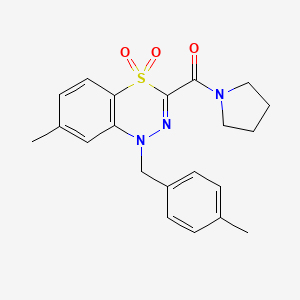
![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2662139.png)
